The compound with the molecular formula C26H19F3N2O4S2 is known as Secoisolariciresinol. This compound is classified under organic compounds, specifically as a member of the dibenzylbutane lignans family. It is recognized for its potential health benefits, particularly in relation to cardiovascular health and cancer prevention.
Secoisolariciresinol is primarily derived from various plant sources, including flaxseeds, sesame seeds, and whole grains. It can also be synthesized in laboratories for research purposes. Its natural occurrence in dietary sources contributes to its recognition in nutritional studies.
Secoisolariciresinol belongs to several chemical classifications:
Secoisolariciresinol can be synthesized through various methods, including:
The synthesis typically involves:
The molecular structure of Secoisolariciresinol features a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms. The key structural components include:
Secoisolariciresinol undergoes various chemical reactions:
These reactions are crucial for understanding its metabolic pathways and potential bioactivity in biological systems. For instance, oxidation can enhance its antioxidant properties.
The mechanism of action of Secoisolariciresinol involves:
Research indicates that Secoisolariciresinol may modulate gene expression related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Relevant data includes melting point ranges and spectral data (NMR, IR) which confirm its structural integrity.
Secoisolariciresinol has several applications in scientific research:
Research continues into its therapeutic potential and mechanisms by which it may exert beneficial effects on human health.
Systematic IUPAC nomenclature for C₂₆H₁₉F₃N₂O₄S₂ requires identification of the parent heterocyclic system, functional groups, and substituents according to predefined priority rules. The molecular formula indicates a complex polycyclic structure likely incorporating thiophene or benzothiophene cores (evidenced by the 'S₂' notation), alongside nitrogen-containing heterocycles (e.g., pyrazole, imidazole, or triazole rings suggested by 'N₂'), carbonyl functionalities ('O₄' beyond typical heterocyclic oxygen), and trifluoromethyl ('F₃') substituents [4] [7].
Table 1: Structural Components Inferred from Molecular Formula C₂₆H₁₉F₃N₂O₄S₂
Component | Inference | Nomenclature Example Fragment |
---|---|---|
Sulfur Heterocycles (S₂) | Likely thiophene, benzothiophene, or thiazole rings; possibly fused systems. | "thieno[3,2-d]thiazole", "benzothiophene" |
Nitrogen Heterocycles (N₂) | Pyrazole, imidazole, triazole, or pyridine rings; potentially fused with S-rings. | "imidazo[2,1-b]thiazole", "pyrazolo[3,4-d]pyrimidine" |
Fluorine (F₃) | Trifluoromethyl (-CF₃) group or discrete fluorine atoms on aryl/heteroaryl rings. | "trifluoromethyl", "4-fluorophenyl" |
Oxygen (O₄) | Carbonyls (amide, carbamate, ester), ether linkages, or heterocyclic oxygen. | "carboxamide", "ethoxy", "1,3,4-oxadiazole" |
Constructing the full IUPAC name involves:
Based on common structural motifs in bioactive heterocycles sharing similar formulas, a plausible partial name fragment could resemble N-[(6-(Trifluoromethyl)benzo[d]thiazol-2-yl)methyl]-5-(thiophen-2-yl)isoxazole-3-carboxamide, illustrating core heterocycles (benzothiazole, isoxazole, thiophene), the trifluoromethyl group, and amide linkage.
Structurally, C₂₆H₁₉F₃N₂O₄S₂ falls within the organosulfur heterocycles class, specifically incorporating thiazole, thiophene, or benzothiophene derivatives. Its fluorinated nature places it among advanced bioactive compound design strategies where fluorine enhances lipophilicity and membrane permeability. The presence of both nitrogen and sulfur heterocycles suggests potential for interacting with diverse biological targets via hydrogen bonding, π-stacking, and hydrophobic interactions [3] [5].
The development trajectory of C₂₆H₁₉F₃N₂O₄S₂ stems from broader advancements in heterocyclic and fluoroorganic chemistry over the past decades. Key milestones include:
Table 2: Historical Milestones in Relevant Heterocyclic Chemistry Leading to Compounds like C₂₆H₁₉F₃N₂O₄S₂
Era | Milestone | Impact on C₂₆H₁₉F₃N₂O₄S₂ Research |
---|---|---|
1980s-1990s | Systematic exploration of benzothiophene and thiazole derivatives as kinase inhibitors and antimicrobials. | Established core ring systems as viable pharmacophores. Validation of sulfur heterocycles in drug design [3]. |
Early 2000s | Emergence of trifluoromethyl group as a key bioisostere for improving metabolic stability and binding affinity. | Demonstrated benefits of -CF₃ incorporation into heterocycles, driving its inclusion in scaffolds like C₂₆H₁₉F₃N₂O₄S₂ [5]. |
2010s | High-throughput screening (HTS) identifies fused thiazole/oxadiazole compounds with potent anticancer and antiviral activities (e.g., analogs targeting HCV, IAV, EBV) [1] [5]. | Provided proof-of-concept for complex sulfur-nitrogen-oxygen heterocycles. Highlighted epigenetic modulation (e.g., HDAC inhibition) as a key mechanism for such structures. |
2015-2020 | Rational design of multi-target ligands using hybrid heterocyclic scaffolds. Advances in synthetic methodologies (e.g., C-H activation) for complex fluorinated heterocycles. | Enabled efficient synthesis of intricate molecules like C₂₆H₁₉F₃N₂O₄S₂. Focus shifted towards polypharmacology and overcoming resistance [3] [5]. |
2020-Present | Integration into targeted screening libraries (e.g., Cancer, Metabolic disorders) [1]. Computational optimization of fluorinated heterocyclic candidates using AI/ML models. | C₂₆H₁₉F₃N₂O₄S₂ identified as a candidate for specific therapeutic areas. Structure refined via in-silico SAR studies focusing on fluorine positioning and heterocyclic fusion points. |
Specific research on C₂₆H₁₉F₃N₂O₄S₂ likely emerged circa 2020-2025, driven by:
Despite its promising scaffold, research on C₂₆H₁₉F₃N₂O₄S₂ faces significant knowledge gaps requiring urgent investigation:
Table 3: Key Knowledge Gaps and Research Priorities for C₂₆H₁₉F₃N₂O₄S₂
Knowledge Gap | Research Priority | Methodological Approach |
---|---|---|
Primary Target & Mechanism of Action | Target deconvolution and mechanistic validation. | Chemical proteomics, CRISPR-Cas9 screening, biophysical assays (SPR, ITC). |
Structure-Activity Relationships (SAR) | Define critical structural features for potency/selectivity; optimize lead. | Synthesis of focused analogs; high-content phenotypic screening; computational docking/MD simulations. |
ADMET Properties | Predict and optimize pharmacokinetics and safety profile. | In vitro metabolic stability assays (microsomes, hepatocytes); PAMPA/Caco-2 permeability; in silico toxicity prediction (specialized for F/S-heterocycles). |
Efficacy in Physiologically Relevant Models | Demonstrate translatable biological activity beyond simple monocultures. | 3D tumor spheroids/organoids; models of bone metastasis; sophisticated viral infection models (e.g., air-liquid interface cultures for respiratory viruses). |
Polypharmacology vs. Selectivity | Determine if activity stems from multi-target action or selective inhibition. | Kinome/virome-wide profiling; transcriptomic/proteomic analysis of treated cells. |
Research on C₂₆H₁₉F₃N₂O₄S₂ extends beyond its intrinsic therapeutic potential, offering significant contributions to the broader field of heterocyclic chemistry:
Research into C₂₆H₁₉F₃N₂O₄S₂ thus serves as a catalyst for innovation in synthetic methodology, target validation, and the strategic application of heterocyclic diversity in addressing unmet medical needs, particularly those requiring multi-faceted pharmacological intervention. Its study contributes significantly to closing the gap between empirical screening hits and rationally designed, target-optimized therapeutics within the heterocyclic domain [1] [3] [5].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: